Phenindamine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenindamine-d3 Hydrochloride is a deuterium-labeled analogue of Phenindamine, an antihistamine and anticholinergic compound. It is primarily used in scientific research to study metabolic pathways, environmental pollutants, and clinical diagnostics. The compound is characterized by its molecular formula C19H17D3ClN and a molecular weight of 300.84.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenindamine-d3 Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Phenindamine molecule. The synthetic route typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the Phenindamine molecule.
Hydrochloride Formation: Conversion of the deuterated Phenindamine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Phenindamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered functional groups .
Scientific Research Applications
Phenindamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mechanism of Action
Phenindamine-d3 Hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By antagonizing the pharmacological effects of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism is similar to that of other antihistamines, which decrease the normal histamine response from cells, consequently reducing allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Phenindamine: The non-deuterated analogue of Phenindamine-d3 Hydrochloride, used for similar purposes but without the deuterium labeling.
Cyproheptadine: Another antihistamine and anticholinergic compound closely related to Phenindamine.
Chlorpheniramine: A widely used antihistamine with similar pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise studies of metabolic pathways and environmental pollutants. The deuterium atoms provide a distinct advantage in tracking and analyzing the compound’s behavior in various biological and environmental systems.
Properties
CAS No. |
1346603-22-2 |
---|---|
Molecular Formula |
C19H20ClN |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
9-phenyl-2-(trideuteriomethyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H/i1D3; |
InChI Key |
QOBFRYKYYDPOEC-NIIDSAIPSA-N |
SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Canonical SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Synonyms |
2,3,4,9-Tetrahydro-2-(methyl-d3)-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-(methyl-d3)-9-phenyl-2-azafluorene Hydrochloride; 2-(Methyl-d3)-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504-d3; Thephorin-d3 H |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.